1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride
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Overview
Description
1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a pyridine ring substituted with methyl and trifluoromethyl groups, and an amine group attached to the methanamine moiety
Preparation Methods
The synthesis of 1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the synthesis of the pyridine ring, followed by the introduction of the methyl and trifluoromethyl groups. The methanamine moiety is then attached to the pyridine ring.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced with other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemicals with specialized properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may target specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[2-(Trifluoromethyl)pyridin-3-yl]methanamine and (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride share structural similarities but differ in specific substituents or functional groups.
Uniqueness: The presence of both methyl and trifluoromethyl groups on the pyridine ring, along with the methanamine moiety, gives this compound unique chemical properties that may result in distinct biological activities and applications.
Biological Activity
1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which can influence pharmacokinetics and biological interactions. This article reviews the biological activity of this compound, emphasizing its mechanisms, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H9ClF3N
- Molecular Weight : 210.62 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
- Enzyme Modulation : The compound may modulate enzyme activity by acting as an inhibitor or a substrate, depending on the target enzyme.
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have demonstrated significant activity against various pathogens:
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Studies indicate that modifications in the pyridine ring can lead to enhanced cytotoxicity against cancer cell lines:
- Case Study : A study on pyridine derivatives showed that introducing electron-withdrawing groups like trifluoromethyl significantly improved anticancer efficacy (EC50 values in low micromolar range) compared to non-substituted analogs .
Neurological Effects
Emerging research indicates that similar compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders:
- Mechanism : Targeting specific receptors or enzymes involved in neurotransmitter synthesis or degradation could lead to neuroprotective effects.
Study 1: Antimicrobial Evaluation
A series of pyridine derivatives were synthesized and evaluated for their antimicrobial activity against Chlamydia trachomatis. The presence of a trifluoromethyl group was crucial for enhancing activity, with some derivatives showing EC50 values as low as 0.010 μM, indicating potent effects against the pathogen .
Study 2: Anticancer Activity
In a comparative study of various substituted pyridines, those with trifluoromethyl substitutions exhibited superior cytotoxicity against several cancer cell lines. The mechanism was linked to increased apoptosis rates and disruption of cell cycle progression .
Properties
Molecular Formula |
C8H10ClF3N2 |
---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-6(4-12)2-3-7(13-5)8(9,10)11;/h2-3H,4,12H2,1H3;1H |
InChI Key |
WHRCERFVIGYKPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)CN.Cl |
Origin of Product |
United States |
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